4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-8-11(19-16-15-8)12(18)13-6-9-7-14-17-5-3-2-4-10(9)17/h2-5,7H,6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTDTVYHSVHJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Carboxylic Acid Reduction and Functionalization
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1 ) serves as a key intermediate, synthesized via methods analogous to those reported for pyrazolo[1,5-a]pyridine derivatives. Reduction of 1 using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields pyrazolo[1,5-a]pyridin-3-ylmethanol (2 ). Subsequent conversion to the corresponding mesylate (3 ) via reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) facilitates nucleophilic displacement with aqueous ammonia to afford pyrazolo[1,5-a]pyridin-3-ylmethylamine (4 ).
Key Reaction Conditions :
Route 2: Direct Aminomethylation via Mannich Reaction
An alternative approach involves the Mannich reaction of pyrazolo[1,5-a]pyridine with formaldehyde and ammonium chloride in ethanol under reflux. This one-pot method introduces the aminomethyl group directly at position 3, bypassing intermediate functional group transformations.
Optimization Note :
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Cyclodehydration of Thiosemicarbazide Derivatives
Adapting methodologies from 1,3,4-thiadiazole synthesis, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (7 ) is prepared via cyclodehydration of 4-oxopentanoic acid thiosemicarbazone (5 ) using phosphorus pentachloride (PCl5) in a solid-phase reaction. The thiosemicarbazone intermediate (5 ) forms by condensing 4-oxopentanoic acid (4 ) with thiosemicarbazide in ethanol under reflux. Cyclization with PCl5 at 80–90°C for 1 h affords the thiadiazole core.
Critical Parameters :
Alternative Route: Hurd-Mori Reaction
The Hurd-Mori synthesis offers a complementary pathway, wherein 4-oxopentanoic acid reacts with sulfamide and PCl5 in dichloroethane. This one-pot cyclization generates the 1,2,3-thiadiazole ring, with the methyl and carboxylic acid groups positioned at C4 and C5, respectively.
Advantages :
- Avoids isolation of thiosemicarbazone intermediates.
- Yields comparable to cyclodehydration (78–82%).
Amide Bond Formation
Acid Chloride-Mediated Coupling
The carboxylic acid (7 ) is activated as its acid chloride (8 ) using thionyl chloride (SOCl2) in refluxing toluene. Subsequent reaction with pyrazolo[1,5-a]pyridin-3-ylmethylamine (4 ) in anhydrous THF, catalyzed by TEA, yields the target amide.
Optimized Conditions :
Coupling Reagent-Assisted Synthesis
For acid-sensitive substrates, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM enable direct amidation without prior acid chloride formation.
Comparative Data :
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl2, TEA | 92 | 98.5 |
| EDC/HOBt | EDC, HOBt, DIPEA | 85 | 97.2 |
Analytical Validation and Spectral Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Formation
Cyclodehydration of unsymmetrical thiosemicarbazones risks regioisomeric byproducts. Employing PCl5 as both a dehydrating agent and Lewis acid enhances selectivity for the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid isomer.
Stability of Pyrazolo[1,5-a]pyridin-3-ylmethylamine
The primary amine (4 ) exhibits sensitivity to oxidation. Storage under nitrogen at −20°C and use of antioxidant stabilizers (e.g., ascorbic acid) during synthesis mitigate degradation.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Materials Science: The compound’s photophysical properties make it suitable for use in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Carboxamides
- Example : N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide (PDB ID: 4GD)
- Structure : Replaces the thiadiazole with a pyrimidine ring and includes a phenyl group at the pyrazole.
- Synthesis : Utilizes coupling reactions similar to those in , where EDCI/HOBt mediate amide bond formation between heterocyclic acids and amines .
- Key Difference : The pyrimidine ring increases hydrogen-bonding capacity (N-atoms at positions 1, 3, and 5) but reduces sulfur-mediated interactions compared to the thiadiazole in the target compound .
Thiazole Carboxamides
- Example: 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Derivatives Structure: Substitutes thiadiazole with a thiazole ring. Synthesis: Derived from nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling .
Key Observations:
- The target compound’s thiadiazole ring provides fewer HBA sites than pyrimidine analogs but may enhance metabolic resistance due to sulfur’s electronegativity .
Biological Activity
The compound 4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 248.31 g/mol
- CAS Number : 2228515-00-0
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant anticancer activity. The specific compound under study has shown promising results in various cancer cell lines.
-
Cytotoxicity Assays :
- In vitro studies using the MTT assay have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- The half-maximal inhibitory concentration (IC) values for these cell lines were reported as follows:
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
- Additionally, it may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase .
Study 1: Evaluation Against MCF-7 Cell Line
In a study conducted by Wei et al., the compound was evaluated for its effects on the MCF-7 breast cancer cell line. The findings indicated a dose-dependent decrease in cell viability with an IC value of 12.50 µM. Further analysis revealed that the compound caused significant apoptosis as evidenced by increased annexin V staining .
Study 2: HepG2 Cell Line Assessment
Another study focused on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in an IC of 8.55 µM. Mechanistic studies suggested that this compound inhibits the proliferation of HepG2 cells by inducing oxidative stress and DNA damage .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Current Compound | MCF-7 | 12.50 | Apoptosis induction |
| HepG2 | 8.55 | Oxidative stress induction | |
| HCT116 | 7.01 | CDK inhibition | |
| Compound A | A549 | 26 | Autophagy without apoptosis |
| Compound B | NCI-H460 | 0.95 | VEGF-induced proliferation inhibition |
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with azido-pyrazole-carbaldehyde precursors under reflux in ethanol with acetic acid to form fused pyrazolo-pyridine systems . Alternative routes involve coupling pyrazole derivatives with pyrimidine intermediates using triethylamine or pyridine as a base to facilitate carboxamide bond formation .
Q. How should researchers optimize the coupling of the thiadiazole-carboxamide moiety to the pyrazolo[1,5-a]pyridine scaffold?
Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
- Catalysts : Use coupling agents (e.g., HATU, EDCI) to activate carboxylic acids for amide bond formation.
- Reaction monitoring : Track progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm completion with LC-MS .
Q. What spectroscopic methods are essential for characterizing this compound?
- NMR : and NMR to confirm substitution patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
- IR : Carboxamide C=O stretch (~1650 cm) and thiadiazole C-S vibrations (~680 cm) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNOS: calc. 293.0732) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data?
- Perform molecular docking (e.g., using Discovery Studio or AutoDock) to assess binding modes with target proteins (e.g., kinases or GPCRs). Compare results across multiple software packages to validate interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories to identify key residues for mutagenesis studies .
Q. What experimental approaches address low yields in multi-step syntheses?
- Stepwise optimization : Isolate intermediates after each reaction (e.g., column chromatography for azide intermediates) to minimize side reactions .
- Temperature control : Use microwave-assisted synthesis for cyclization steps (e.g., 100°C for 30 minutes) to enhance reaction efficiency .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
Q. How should researchers analyze contradictory cytotoxicity results across cell lines?
- Dose-response curves : Generate IC values in triplicate for statistical validation.
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
